molecular formula C20H20N6O3 B2802318 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide CAS No. 1013888-97-5

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide

Cat. No. B2802318
CAS RN: 1013888-97-5
M. Wt: 392.419
InChI Key: PKFVQQKZEBATSH-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel derivatives containing similar structural frameworks have been explored for their anticancer activities. For example, the study on "Novel 5‐Methyl‐2‐[(un)substituted phenyl]‐4‐{4,5‐dihydro‐ 3‐[(un)substituted phenyl]‐5‐(1,2,3,4‐tetrahydroisoquinoline‐2-yl)pyrazol‐1‐yl}‐oxazole Derivatives" by Liu et al. (2009) highlights the antiproliferative activities against human cancer cell lines, indicating potential therapeutic applications of such compounds in cancer treatment (Liu et al., 2009).

Antimicrobial Agents

Research into pyrazole derivatives containing quinoline or similar heterocyclic structures has shown significant antimicrobial potential. For instance, the synthesis of new pyrazole derivatives containing a 2-methylquinoline ring system demonstrated promising antibacterial and antifungal activities, as reported by Raju et al. (2016). This suggests that derivatives of the mentioned compound could serve as potent antimicrobial agents, addressing various pathogens (Raju et al., 2016).

Antioxidant Properties

The study on "Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease" by Hussein et al. (2016) explores the antioxidant efficiency of synthesized compounds in lubricating greases, demonstrating the potential of such compounds in improving the oxidative stability of industrial products. This research indicates that structurally similar compounds to the one might also exhibit antioxidant properties that could be beneficial in various applications (Hussein et al., 2016).

Anticoagulant Activity

A study conducted by Potapov et al. (2021) on "Synthesis of 2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidinone moiety and characterization of their anticoagulant activity" showcases the potential use of similar compounds in the inhibition of blood coagulation factors. This suggests that derivatives of the discussed compound could find application in the development of new anticoagulant drugs, contributing to treatments for thrombosis and other coagulation disorders (Potapov et al., 2021).

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-12-10-17(27)23-20(21-12)26-16(9-13(2)24-26)22-18(28)19(29)25-8-7-14-5-3-4-6-15(14)11-25/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,28)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFVQQKZEBATSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide

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